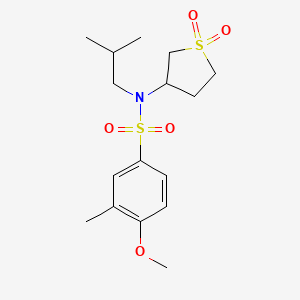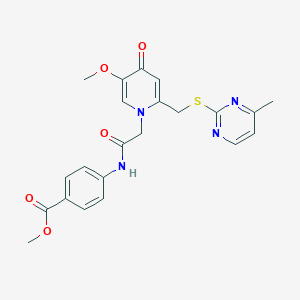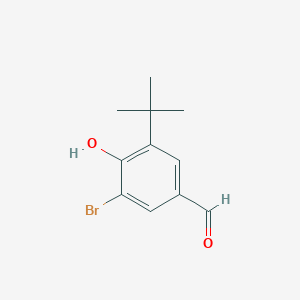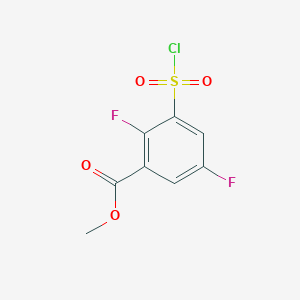
Benzofuran-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Benzofuran-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone” is a compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found in a wide range of natural products and synthetic compounds with various biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling .Molecular Structure Analysis
Benzofuran compounds are a class of compounds that are ubiquitous in nature . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Some substituted benzofurans have dramatic anticancer activities .科学的研究の応用
Antimicrobial Agents
Benzofuran derivatives have emerged as potential scaffolds for designing antimicrobial agents. The unique structural features of benzofuran compounds, including their ability to be modified for improved bioavailability, have facilitated their application in antimicrobial therapy. Benzofuran and its derivatives exhibit a wide range of biological and pharmacological activities, making them suitable for the discovery of new drugs targeting microbial diseases. Compounds such as psoralen, 8-methoxypsoralen, and angelicin, which are benzofuran derivatives, have been used in the treatment of skin diseases like cancer or psoriasis. The antimicrobial applications of benzofuran-based compounds are supported by their presence in natural products and synthetic compounds, indicating their therapeutic potential against a variety of microbial targets (Hiremathad et al., 2015).
Drug Discovery and Development
Benzofuran is a fundamental unit in numerous bioactive heterocycles and has attracted significant attention due to its broad range of biological activities. Its incorporation into drug design has led to the development of novel compounds with potential applications in treating diseases such as cancer, tuberculosis, diabetes, Alzheimer's, and inflammation. The versatility of the benzofuran nucleus in drug discovery is underscored by its presence in a wide array of natural and synthetic bioactive compounds. The recent advancements in the biological activities of benzofuran compounds highlight their critical role as inhibitors against various diseases, contributing to the development of new pharmacotherapeutic agents (Dawood, 2019).
Natural Products and Synthesis
Benzofuran compounds are ubiquitous in nature and exhibit significant biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. Their potential applications in drug discovery have garnered attention, making these compounds valuable as natural drug lead compounds. The discovery of benzofuran compounds with anti-hepatitis C virus activity and their use as anticancer agents demonstrate the therapeutic potential of benzofuran derivatives. Novel methods for constructing benzofuran rings have been developed, facilitating the synthesis of complex benzofuran compounds for pharmaceutical research (Miao et al., 2019).
Pharmacological Properties
Benzofuran derivatives exhibit a broad spectrum of pharmacological activities, making them of interest to medicinal chemists and pharmacologists. Their pronounced biological activities and potential as pharmacological agents have led to the discovery of several lead molecules for various diseases. The development of benzofuran derivatives in diverse disease conditions highlights their significance in medicinal chemistry research, indicating their potential for addressing unmet medical needs (Khanam & Shamsuzzaman, 2015).
Safety and Hazards
The safety of “Benzofuran-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone” in humans has not been extensively studied, and there is currently limited information available on its potential side effects.
将来の方向性
Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . There is an urgent need to develop new therapeutic agents, and benzofuran compounds are potential natural drug lead compounds . Future research will likely focus on the discovery of new drugs in the fields of drug invention and development .
作用機序
Target of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities . The primary target of Benzofuran-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone is likely to be acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibiting AChE can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
The compound interacts with its target, AChE, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. The increased concentration of acetylcholine enhances cholinergic transmission, which can have various effects depending on the specific neural pathways involved .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can affect various downstream effects, depending on the specific neural pathways involved. For example, enhanced cholinergic transmission can improve cognitive function in individuals with Alzheimer’s disease .
Pharmacokinetics
Benzofuran derivatives in general are known to have suitable structures for a wide range of biological and pharmacological applications . Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .
Result of Action
The primary result of the compound’s action is the enhancement of cholinergic transmission due to the increased concentration of acetylcholine in the synaptic cleft . This can lead to various effects, such as improved cognitive function in individuals with Alzheimer’s disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s action can be affected by the presence of other substances that interact with AChE or acetylcholine. Additionally, factors such as temperature and pH can influence the compound’s stability and efficacy .
特性
IUPAC Name |
1-benzofuran-2-yl-[3-(4-fluorophenyl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO2/c22-18-10-8-15(9-11-18)17-6-3-4-12-23(14-17)21(24)20-13-16-5-1-2-7-19(16)25-20/h1-2,5,7-11,13,17H,3-4,6,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVBMODJRQKDGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2506408.png)
![(Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2506410.png)
![methyl 6-oxo-3-phenyl-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazoline-9-carboxylate](/img/structure/B2506411.png)


![8-(5-chloro-2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506416.png)
![N-[2-[4-[Methyl(propan-2-yl)amino]piperidin-1-yl]ethyl]but-2-ynamide](/img/structure/B2506417.png)
![N-(4-ethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2506418.png)
![3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2506419.png)

![3-(2-Bromo-ethyl)-benzo[d]isoxazole](/img/structure/B2506422.png)

![2-((8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2506427.png)
